![molecular formula C17H19N5O2 B2819315 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380097-75-4](/img/structure/B2819315.png)
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a pyridine ring, making it a subject of interest for various synthetic and analytical studies.
作用机制
Target of Action
It’s worth noting that similar compounds, such as imatinib, specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target enzyme, leading to a cascade of downstream effects .
Biochemical Pathways
If we consider the potential target as tyrosine kinases, the compound could affect multiple signaling pathways, including those involved in cell growth and apoptosis .
Result of Action
Based on the potential inhibition of tyrosine kinases, the compound could potentially influence cell growth, differentiation, metabolism, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazine ring, followed by the construction of the piperidine ring, and finally, the attachment of the pyridine ring with the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
化学反应分析
Types of Reactions
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学研究应用
2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-8-6-20-16(17(21)23)22-7-2-3-14(11-22)12-24-15-9-13(10-18)4-5-19-15/h4-6,8-9,14H,2-3,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSIFZLBYBASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)
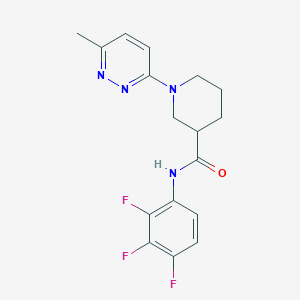
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)
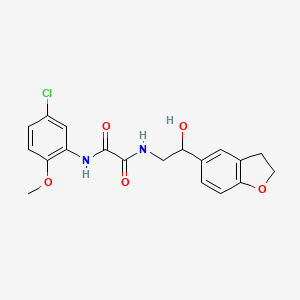
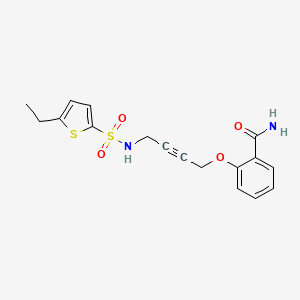
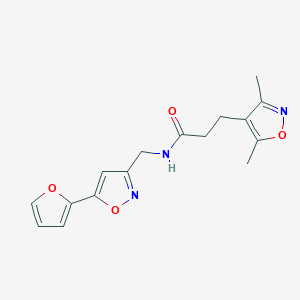
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2819244.png)
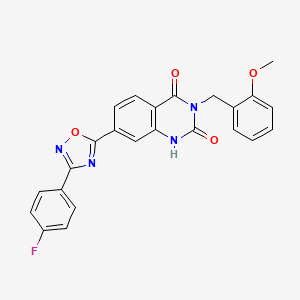

![ethyl 3-[(furan-2-yl)methyl]-4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819247.png)
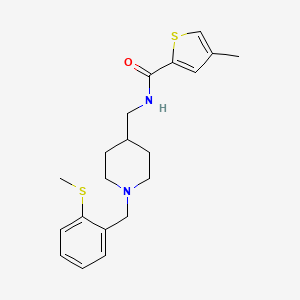
![N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B2819250.png)
![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)
![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)
